molecular formula C13H16N2O3 B1470871 Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate CAS No. 1443980-46-8

Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate

Cat. No. B1470871
M. Wt: 248.28 g/mol
InChI Key: CKIWJAIJOOHLRA-UHFFFAOYSA-N
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Description

“Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate” is a chemical compound with a molecular weight of 248.28 . Its IUPAC name is “methyl 6-(cyclopropanecarboxamidomethyl)-2-methylnicotinate” and its InChI code is "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" . This indicates that the compound has a molecular formula of C13H16N2O3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Efficient Synthesis and Chemical Properties

  • An efficient synthesis process for a structurally related compound, highlighting the chemical transformations and regioselectivity involved in creating complex molecules used in pharmacological studies, was detailed by Hirokawa, Horikawa, and Kato (2000) in their work on synthesizing dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Antibacterial Agents

  • Bouzard et al. (1992) explored the synthesis and structure-activity relationships of naphthyridine derivatives, revealing their potential as antibacterial agents. This study provides insights into the modifications of the cyclopropyl group to enhance in vitro and in vivo activities (Bouzard et al., 1992).

Fluorescent Labeling Reagents

  • Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents, which could be applied in the quantitative analysis of biomolecules such as carnitine, showing the chemical's utility in biochemical assays (Nakaya et al., 1996).

Structural Characterization and Synthesis

  • The synthesis and structural characterization of various methylated pyridine derivatives, demonstrating the versatility of these compounds in developing new materials with potential applications in diverse fields of chemistry, were conducted by Kadir, Mansor, and Osman (2017) (Kadir, Mansor, & Osman, 2017).

properties

IUPAC Name

methyl 6-[(cyclopropanecarbonylamino)methyl]-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIWJAIJOOHLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123170
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate

CAS RN

1443980-46-8
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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